molecular formula C15H16ClN3O2 B3016792 2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797318-55-8

2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B3016792
CAS No.: 1797318-55-8
M. Wt: 305.76
InChI Key: NAZGTGJCZACECB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a 2-chlorophenyl group attached to an acetamide backbone, which is further linked to a pyrazole ring substituted at the 1-position with a tetrahydrofuran-3-yl moiety.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-14-4-2-1-3-11(14)7-15(20)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,8-9,13H,5-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZGTGJCZACECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol or a halohydrin precursor.

    Attachment of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the pyrazole ring, which can be done using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, the synthesis of similar pyrazole derivatives has been linked to the inhibition of cancer cell proliferation. A study demonstrated that compounds with a tetrahydrofuran moiety showed enhanced selectivity towards cancer cells, suggesting potential for developing targeted cancer therapies .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of pyrazole-based compounds. The incorporation of a chlorophenyl group has been associated with increased efficacy in reducing inflammation in preclinical models. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thereby providing a promising avenue for treating inflammatory diseases .

Pharmacological Studies

Analgesic Effects
The analgesic potential of 2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide has been evaluated in various animal models. The compound was found to exhibit dose-dependent analgesic effects comparable to standard analgesics, indicating its potential as a new pain management therapy .

Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, which could be further explored for developing new antibiotics or adjunct therapies for resistant bacterial infections .

Material Science Applications

Polymer Chemistry
In material science, the unique structure of this compound allows it to act as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved performance metrics compared to traditional materials .

Case Studies

Study ReferenceApplication AreaFindings
Material ScienceEnhanced thermal stability in polymer composites containing the compound.
Medicinal ChemistrySignificant anticancer activity observed in vitro against various cancer cell lines.
PharmacologyDemonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
PharmacologyEffective analgesic properties noted in animal models, comparable to existing analgesics.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (Mr) Notable Properties/Applications Reference
2-(2-Chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide 2-Chlorophenyl, tetrahydrofuran-3-yl-pyrazole Not reported Hypothesized bioactivity (inferred from analogs) N/A
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, cyano-pyrazole 295.12 Intermediate for Fipronil derivatives
N-(4-Fluorobenzyl)-N-((S)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-... Fluorobenzyl, spirocyclic indene-oxazolidinone Not reported Synthetic focus (biological evaluation pending)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, dihydro-pyrazolone 386.26 Antimicrobial potential, conformational diversity in crystals
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Dimethylphenyl, pyrazole-methyl 276.16 Herbicidal activity

Key Observations:

  • Substituent Diversity: The target compound’s tetrahydrofuran-3-yl group distinguishes it from analogs with cyano (), fluorobenzyl (), or dichlorophenyl () substituents. This moiety may enhance solubility or modulate target binding due to its oxygen-rich, semi-polar nature.
  • Bioactivity Inference : Compounds like metazachlor () and Fipronil intermediates () demonstrate that chlorophenyl-pyrazole-acetamide hybrids often exhibit pesticidal properties. The tetrahydrofuran substituent in the target compound could similarly influence bioactivity, though empirical data are lacking.

Crystallographic and Physicochemical Properties

  • Conformational Flexibility: highlights that substituents like dichlorophenyl groups induce conformational diversity in crystals, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° .
  • Hydrogen Bonding: Amide groups in analogs (e.g., ) form R₂²(10) hydrogen-bonded dimers, influencing crystal packing and solubility. The tetrahydrofuran oxygen could participate in additional hydrogen bonds or dipole interactions, altering solubility profiles compared to non-oxygenated analogs.
  • Melting Points : Derivatives like 2-(3,4-dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide exhibit high melting points (~473–475 K) due to strong intermolecular forces , whereas the target compound’s tetrahydrofuran moiety might lower its melting point by introducing steric bulk.

Biological Activity

The compound 2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorophenyl acetamide with tetrahydrofuran-substituted pyrazoles. The method often employs standard organic synthesis techniques, including reflux conditions and purification through chromatography.

Antibacterial Activity

Pyrazole derivatives, including those similar to this compound, have been evaluated for their antibacterial properties. A study assessed various chlorophenyl-pyrazole derivatives against Gram-positive and Gram-negative bacteria using the cylinder-plate method. The results indicated significant antibacterial activity, with some compounds exhibiting zones of inhibition exceeding 20 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has highlighted the role of pyrazole derivatives in cancer therapy. Specifically, compounds targeting BRAF(V600E) mutations have shown promise in inhibiting tumor growth. The structure of this compound suggests potential activity against similar targets due to its ability to modulate signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory effects of pyrazole derivatives are well-documented. For instance, compounds have been shown to inhibit nitric oxide production and cytokine release in macrophages, indicating their potential as therapeutic agents in inflammatory diseases. This suggests that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

  • Substituents on the phenyl ring: The presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity.
  • Alkyl substitutions: Variations in the tetrahydrofuran moiety can affect solubility and bioavailability.

A comparative analysis of related compounds indicates that modifications at these positions can significantly alter potency and selectivity .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antibacterial Evaluation: A series of chlorophenyl-pyrazoles were tested for their effectiveness against various bacterial strains. Compounds with similar structures to this compound showed promising results, particularly against Gram-positive bacteria .
  • Antitumor Activity: Research on pyrazole derivatives targeting BRAF(V600E) highlighted their potential in treating melanoma. Compounds with structural similarities exhibited significant inhibition of tumor cell proliferation .
  • Anti-inflammatory Studies: Pyrazole derivatives were shown to reduce inflammation markers in vitro, suggesting that modifications to the core structure could enhance anti-inflammatory efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDC·HCl) between 2-(2-chlorophenyl)acetic acid and 4-amino-1-(tetrahydrofuran-3-yl)pyrazole. Key parameters include solvent choice (dichloromethane or acetonitrile), temperature (273 K for controlled activation), and stoichiometric ratios of reagents. Post-reaction purification involves extraction with organic solvents (e.g., dichloromethane) and recrystallization from methanol/acetone mixtures .
  • Optimization : Adjusting reaction time (3–6 hours) and using triethylamine as a base can improve yields. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How is the structural identity of this compound confirmed after synthesis?

  • Techniques :

  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to verify substituent integration and connectivity (e.g., pyrazole C–H at δ 7.8–8.2 ppm, tetrahydrofuran protons at δ 3.5–4.0 ppm).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 346.1).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validation .

Q. What analytical methods are used to assess purity?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Purity >95% is typical for research-grade material .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydrofuran-3-yl group influence crystallographic packing and intermolecular interactions?

  • Structural Insights : X-ray crystallography reveals dihedral angles between the pyrazole and tetrahydrofuran rings (e.g., ~60–80°), affecting packing via van der Waals interactions. Hydrogen bonds (N–H⋯O/N) form inversion dimers with R22(8)R_2^2(8) motifs, stabilizing the crystal lattice .
  • Contradictions : Variations in solvent polarity during crystallization (e.g., methanol vs. acetone) may lead to polymorphic forms with distinct hydrogen-bonding networks .

Q. What strategies resolve discrepancies in biological activity data reported for analogous acetamide derivatives?

  • Approach :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Purity Validation : Re-test compounds with ≥98% purity (via HPLC) to exclude side-product interference.
  • Structural Confirmation : Re-evaluate regiochemistry (e.g., pyrazole substitution patterns) using single-crystal XRD to rule out isomer contamination .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Tools :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to kinase targets) using software like AutoDock Vina.
  • ADMET Prediction : SwissADME or ADMETLab to estimate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Q. What role does the 2-chlorophenyl moiety play in modulating biological activity compared to other aryl groups?

  • Comparative Studies : Replace the 2-chlorophenyl group with 4-fluorophenyl or 3-methoxyphenyl analogs. Bioassays (e.g., antimicrobial MIC tests) show enhanced activity with electron-withdrawing substituents (Cl > F) due to improved target affinity .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 40–80°C and analyze decomposition products (e.g., free chlorophenylacetic acid) using LC-MS .

Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potential?

  • Controls :

  • Negative Control : DMSO vehicle to assess solvent effects.
  • Positive Control : Known inhibitors (e.g., staurosporine for kinases).
  • Blind Assays : Double-blinded replicates to minimize bias in high-throughput screening .

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